N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O5S/c1-29-15-5-3-13(9-17(15)30-2)22-25-24-19-7-8-21(26-27(19)22)33-11-20(28)23-14-4-6-16-18(10-14)32-12-31-16/h3-10H,11-12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOJMYXBEUZCGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC5=C(C=C4)OCO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The process often includes the formation of the benzo[d][1,3]dioxole moiety followed by the introduction of the triazolo[4,3-b]pyridazine structure. For instance, one study synthesized related compounds using a combination of thiourea derivatives and benzo[d][1,3]dioxole moieties to enhance biological activity against cancer cells .
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds related to N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide. For example:
- In vitro Studies : Compounds with similar structures exhibited significant cytotoxic effects on various cancer cell lines. The IC50 values for related thiourea derivatives ranged from 1.54 µM to 4.52 µM against HepG2 and MCF7 cells, demonstrating a potent antiproliferative effect compared to standard drugs like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiourea Derivative 1 | HepG2 | 1.54 | |
| Thiourea Derivative 2 | HCT116 | 2.38 | |
| Thiourea Derivative 3 | MCF7 | 4.52 |
The mechanisms underlying the anticancer activity of this compound have been investigated through various assays:
- EGFR Inhibition : Compounds were found to inhibit epidermal growth factor receptor (EGFR) signaling pathways which are crucial in cancer proliferation.
- Apoptosis Induction : Annexin V-FITC assays indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways by modulating proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : Cell cycle analysis demonstrated that these compounds could effectively halt the cell cycle at specific phases, thereby preventing cancer cell proliferation .
Additional Biological Activities
Beyond anticancer effects, related compounds have shown promise in other areas:
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The compound belongs to a class of acetamide derivatives with triazole or pyridazine motifs. Below is a comparative analysis with structurally analogous compounds from the literature:
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Findings:
Bioactivity Modulation by Substituents :
- The 3,4-dimethoxyphenyl group in the target compound may enhance binding to hydrophobic enzyme pockets compared to the 4-fluorobenzyl group in ’s compound, which prioritizes halogen bonding .
- Pyrazine-containing analogs (e.g., CAS 618427-24-0) exhibit stronger DNA-targeting activity due to aromatic nitrogen atoms, whereas the triazolopyridazine core in the target compound favors kinase inhibition .
Electronic Effects: Methoxy groups in the target compound increase electron density on the triazolopyridazine ring, improving π-π interactions with aromatic amino acids (e.g., tyrosine) in enzymes. In contrast, trifluoromethyl groups in ’s compound enhance metabolic stability but reduce solubility .
Méthodes De Préparation
Preparation of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-Triazole
Method A (Cyclocondensation) :
3,4-Dimethoxyphenylhydrazine (1.0 equiv) reacts with pyridazine-3-carboxylic acid in refluxing acetic acid, forming the triazole ring via cyclodehydration. The product is isolated by precipitation in ice-water, yielding 68–72%.
Method B (Microwave-Assisted Synthesis) :
A mixture of 3,4-dimethoxyphenylhydrazine and ethyl pyridazine-3-carboxylate undergoes microwave irradiation (150°C, 20 min) in the presence of phosphoryl chloride, achieving 85% yield with reduced reaction time.
Thiolation of the Pyridazine Ring
The triazolo-pyridazine intermediate (1.0 equiv) is treated with phosphorus pentasulfide (P₂S₅) in dry pyridine under nitrogen. After 6 hours at 110°C, the reaction is quenched with ice, and the thiol product is extracted with ethyl acetate (yield: 78%).
Formation of the Thioacetamide Linker
Synthesis of 2-Chloro-N-(benzo[d]dioxol-5-yl)Acetamide
Piperonylamine (1.0 equiv) is reacted with chloroacetyl chloride (1.2 equiv) in dichloromethane at 0°C. Triethylamine (1.5 equiv) is added dropwise to neutralize HCl. After stirring for 2 hours, the product is washed with NaHCO₃ and purified via recrystallization (ethanol/water), yielding 89%.
Nucleophilic Substitution with 6-Mercapto-Triazolo-Pyridazine
The chloroacetamide (1.0 equiv) and triazolo-pyridazine-6-thiol (1.1 equiv) are dissolved in anhydrous DMF. Potassium carbonate (2.0 equiv) is added, and the mixture is stirred at 60°C for 12 hours. The product is isolated by column chromatography (hexane/ethyl acetate, 3:1), achieving 65% yield.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the planar triazolo-pyridazine core and dihedral angles of 42° between the dimethoxyphenyl and benzodioxole groups.
Optimization and Challenges
Key Parameters Affecting Yield
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Reaction Temperature | 60–70°C (thioether) | ±15% |
| Solvent Polarity | DMF > DMSO > THF | DMF maximizes Sₙ2 rate |
| Equivalents of Base | 2.0 equiv K₂CO₃ | <1.5 equiv reduces yield |
Q & A
Q. What are the key synthetic pathways for this compound?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the triazolo[4,3-b]pyridazine core via cyclization of hydrazine derivatives with substituted pyridazines under reflux conditions.
- Step 2 : Thioether linkage introduction using a nucleophilic substitution reaction between a thiol-containing intermediate and a halogenated pyridazine derivative. Triethylamine or DMF is often used as a base/solvent .
- Step 3 : Acetamide coupling via carbodiimide-mediated condensation (e.g., EDC/HOBt) between the benzo[d][1,3]dioxol-5-amine and the activated thioacetate intermediate . Monitoring : Thin-layer chromatography (TLC) or HPLC ensures intermediate purity (>95%) before proceeding to subsequent steps .
Q. Which analytical techniques are recommended for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the triazole-pyridazine core and substituent positions (e.g., methoxy groups at C3/C4) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₀N₄O₅S) and detects isotopic patterns .
- HPLC-PDA : Assesses purity (>98%) and identifies byproducts from incomplete coupling reactions .
Q. What purification methods are effective post-synthesis?
Q. What are the primary pharmacological targets of this compound?
Preliminary studies suggest:
- Anticancer Activity : Inhibition of kinase pathways (e.g., EGFR or CDK4/6) via competitive binding to ATP pockets .
- Antimicrobial Effects : Disruption of bacterial cell wall synthesis through thioether-mediated interactions .
- Neurogenesis Modulation : Structural analogs (e.g., benzo[d][1,3]dioxole derivatives) promote hippocampal neurogenesis in rat models .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Temperature Control : Lowering reaction temperatures (0–5°C) during acetamide coupling reduces racemization .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic intermediates, improving reaction homogeneity .
- Catalyst Screening : Pd/C or Ni catalysts in Suzuki-Miyaura cross-coupling steps increase triazole-pyridazine core yields by 15–20% .
Q. What strategies resolve conflicting data in biological activity assessments?
- Dose-Response Validation : Use orthogonal assays (e.g., MTT and ATP-luminescence) to confirm IC₅₀ values in cancer cell lines .
- Metabolite Profiling : LC-MS identifies active metabolites that may contribute to off-target effects .
- Batch Purity Correlation : Compare biological activity across synthesis batches with HPLC-purity ≥98% to rule out impurity-driven artifacts .
Q. How to establish structure-activity relationships (SAR) for this compound?
- Analog Synthesis : Modify substituents (e.g., replace 3,4-dimethoxyphenyl with 4-chlorophenyl) and test activity .
- Crystallography : X-ray diffraction of ligand-target complexes (e.g., HDAC6 or kinase domains) identifies critical hydrogen bonds and steric constraints .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities and guide rational design .
Q. What mechanisms explain its selectivity for specific biological targets?
- Pharmacophore Mapping : The triazole-pyridazine core mimics purine bases, enabling competitive inhibition in ATP-binding pockets .
- Thioether Flexibility : The sulfur linkage allows conformational adaptability, enhancing interactions with hydrophobic enzyme pockets .
- Electrostatic Profiling : Methoxy groups on the phenyl ring increase electron density, improving π-π stacking with aromatic residues in target proteins .
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